4-(Benzyloxy)-2-fluoroaniline
Overview
Description
4-(Benzyloxy)-2-fluoroaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a benzyloxy group and a fluorine atom attached to the benzene ring
Mechanism of Action
Target of Action
4-(Benzyloxy)-2-fluoroaniline is a chemical compound that has been used in various chemical reactions, including the Suzuki–Miyaura coupling . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic synthesis to form carbon-carbon bonds . The primary target of this compound in this reaction is the palladium catalyst, which facilitates the bond formation .
Mode of Action
The mode of action of this compound involves its interaction with the palladium catalyst in the Suzuki–Miyaura coupling reaction . The compound acts as an organoboron reagent, which is known for its stability, ease of preparation, and environmentally benign nature . It undergoes transmetalation with palladium (II) complexes, contributing to the formation of the new carbon-carbon bond .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the Suzuki–Miyaura coupling reaction . This reaction is part of a broader class of reactions known as cross-coupling reactions, which are fundamental in organic synthesis and are used to construct carbon-carbon bonds . The downstream effects of this reaction include the synthesis of various organic compounds, which can be used in pharmaceuticals, agrochemicals, and materials science .
Pharmacokinetics
It’s worth noting that the compound’s use in reactions like the suzuki–miyaura coupling suggests that it is stable under the reaction conditions . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on various factors, including its chemical structure and the specific conditions under which it is used.
Result of Action
The result of the action of this compound in the Suzuki–Miyaura coupling reaction is the formation of a new carbon-carbon bond . This allows for the synthesis of a wide range of organic compounds . The compound’s action thus contributes to the versatility and utility of the Suzuki–Miyaura coupling reaction in organic synthesis .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction in which it participates is known for its mild and functional group tolerant reaction conditions . This means that the reaction can proceed in a variety of environments and can tolerate a wide range of functional groups . The stability of this compound also suggests that it can maintain its efficacy under various conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-2-fluoroaniline typically involves the following steps:
Nucleophilic Aromatic Substitution: The introduction of the fluorine atom can be achieved through nucleophilic aromatic substitution reactions. For example, starting with 4-nitro-2-fluorobenzene, the nitro group can be reduced to an amino group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Benzyloxy Group Introduction: The benzyloxy group can be introduced through a Williamson ether synthesis. This involves reacting the corresponding phenol with benzyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are typically considered in industrial settings.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration can yield nitro derivatives, while reduction can yield various amine derivatives.
Scientific Research Applications
4-(Benzyloxy)-2-fluoroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
4-(Benzyloxy)aniline: Lacks the fluorine atom, which can result in different electronic properties and reactivity.
2-Fluoroaniline: Lacks the benzyloxy group, which can affect its solubility and binding interactions.
4-(Benzyloxy)-2-chloroaniline: Contains a chlorine atom instead of fluorine, which can influence its reactivity and biological activity.
Uniqueness: 4-(Benzyloxy)-2-fluoroaniline is unique due to the presence of both the benzyloxy group and the fluorine atom
Properties
IUPAC Name |
2-fluoro-4-phenylmethoxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO/c14-12-8-11(6-7-13(12)15)16-9-10-4-2-1-3-5-10/h1-8H,9,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDMVHDKRUHLVKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20467636 | |
Record name | 4-benzyloxy-2-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20467636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
190060-72-1 | |
Record name | 4-benzyloxy-2-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20467636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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